molecular formula C14H20O5 B5476597 2-(3,4-Dipropoxyphenyl)-2-oxoacetaldehyde;hydrate

2-(3,4-Dipropoxyphenyl)-2-oxoacetaldehyde;hydrate

Cat. No.: B5476597
M. Wt: 268.30 g/mol
InChI Key: PKRIXOQGPDMCNH-UHFFFAOYSA-N
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Description

2-(3,4-Dipropoxyphenyl)-2-oxoacetaldehyde;hydrate is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a dipropoxyphenyl group attached to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dipropoxyphenyl)-2-oxoacetaldehyde;hydrate typically involves the condensation of 3,4-dipropoxybenzaldehyde with an appropriate reagent to introduce the oxoacetaldehyde functionality. One common method involves the use of a Vilsmeier-Haack reaction, where 3,4-dipropoxybenzaldehyde is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dipropoxyphenyl)-2-oxoacetaldehyde;hydrate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 2-(3,4-Dipropoxyphenyl)-2-oxoacetic acid.

    Reduction: 2-(3,4-Dipropoxyphenyl)-2-hydroxyacetaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dipropoxyphenyl)-2-oxoacetaldehyde;hydrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dipropoxyphenyl)-2-oxoacetaldehyde;hydrate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dipropoxyphenyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dipropoxyphenyl)-2-oxoacetaldehyde;hydrate is unique due to the presence of both the dipropoxyphenyl group and the oxoacetaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,4-dipropoxyphenyl)-2-oxoacetaldehyde;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4.H2O/c1-3-7-17-13-6-5-11(12(16)10-15)9-14(13)18-8-4-2;/h5-6,9-10H,3-4,7-8H2,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRIXOQGPDMCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C=O)OCCC.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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